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Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

Cat. No.: B147401

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,10-
Phenanthroline hydrochloride, a crucial heterocyclic organic compound widely utilized in
analytical chemistry, drug development, and materials science. This document is intended for
researchers, scientists, and professionals in drug development, offering a comprehensive
overview of its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance
(NMR) spectroscopy characteristics.

UV-Visible Spectroscopy

1,10-Phenanthroline hydrochloride exhibits characteristic absorption bands in the ultraviolet
region of the electromagnetic spectrum, arising from 1t — 1T* electronic transitions within the
aromatic ring system. The position and intensity of these bands are sensitive to the solvent
environment.

Molar Absorptivity
Solvent Amax (nm) () (M- 1 Reference
€) (M—‘cm-

Methanol 230, 264 Not specified [1]
Not specified 265 31,500 [2]
Water 232 Not specified [3]
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Note: Data for 1,10-phenanthroline hydrate is often used as a proxy due to the similar
chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring the UV-Vis absorption spectrum of 1,10-Phenanthroline
hydrochloride is as follows:

1.2.1 Materials and Equipment:

1,10-Phenanthroline hydrochloride

Spectrophotometric grade solvent (e.g., ethanol, methanol, or deionized water)

Volumetric flasks and pipettes

Dual-beam UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

1.2.2 Sample Preparation:

e Prepare a stock solution of 1,10-Phenanthroline hydrochloride of a known concentration
(e.g., 1 x 103 M) by accurately weighing the compound and dissolving it in the chosen
solvent in a volumetric flask.

e From the stock solution, prepare a series of dilutions (e.g., 1 x 1074 M, 5x 10> M, 1 x 10>
M) to determine the molar absorptivity and verify Beer's Law.

1.2.3 Data Acquisition:

Turn on the spectrophotometer and allow the lamps to warm up.

Set the wavelength range for the scan (e.g., 200-400 nm).

Use the pure solvent as a blank to zero the instrument.

Measure the absorbance of each prepared solution at the determined Amax.
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e Plot a calibration curve of absorbance versus concentration to verify linearity.

Infrared (IR) Spectroscopy

The IR spectrum of 1,10-Phenanthroline hydrochloride provides valuable information about
its molecular structure, revealing characteristic vibrational frequencies of its functional groups.

Quantitative IR Data

The following table summarizes the major IR absorption bands for 1,10-phenanthroline, which
are expected to be very similar for its hydrochloride salt, with potential shifts in the N-H and C-
N stretching regions upon protonation.

Wavenumber (cm~—?) Intensity Assignment

~3437 Strong, broad O-H stretch (of hydrate)
1635 Strong C=C stretching

1584 Strong C=N stretching

1516 Medium Aromatic skeleton vibration
1113 Medium C-C-C in-plane bending
854 Strong C-H out-of-plane bending
738 Strong C-H out-of-plane bending

Data is for 1,10-phenanthroline monohydrate.[4][5]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)

2.2.1 Materials and Equipment:
e 1,10-Phenanthroline hydrochloride

e FT-IR grade Potassium Bromide (KBr), dried
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e Agate mortar and pestle
o Pellet press
e FT-IR spectrometer

2.2.2 Sample Preparation:

Place approximately 1-2 mg of 1,10-Phenanthroline hydrochloride and 100-200 mg of dry
KBr powder into an agate mortar.

Gently grind the mixture until a fine, homogeneous powder is obtained. The concentration of
the sample in KBr should be in the range of 0.2% to 1%.[6][7]

Transfer a portion of the powdered mixture into the pellet die.

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.[3]

2.2.3 Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™2).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1,10-
Phenanthroline hydrochloride in solution. Both *H and 3C NMR provide detailed information
about the chemical environment of the hydrogen and carbon atoms, respectively. Protonation
at one of the nitrogen atoms in the hydrochloride salt will lead to downfield shifts of the
neighboring protons and carbons compared to the free base.
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Quantitative *H NMR Data

The chemical shifts for 1,10-phenanthroline are provided below. For the hydrochloride salt, a

downfield shift, particularly for protons adjacent to the protonated nitrogen, is expected.

Chemical Shift (8)

Proton in CDCls (ppm) Multiplicity J (H2)
H-2, H-9 9.18 dd 43,1.8
H-4, H-7 8.22 dad 8.1,1.8
H-3, H-8 7.60 dd 8.1,4.3
H-5, H-6 7.75 S

Reference for 1,10-phenanthroline in CDCIs.[9] In DMSO-ds, the ring protons of 1,10-
phenanthroline appear in the range of 7.70-9.50 ppm.[10]

Quantitative **C NMR Data

The following table presents the 13C chemical shifts for 1,10-phenanthroline.

Carbon Chemical Shift (8) in CDCIs (ppm)
C-2,C-9 150.3
C-4,C-7 136.2
C-5,C-6 126.5
C-3,C-8 1234
C-10a, C-10b 145.7
C-4a, C-6a 128.9

Note: This is a representative assignment for the parent compound.

Experimental Protocol: *H and **C NMR Spectroscopy
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3.3.1 Materials and Equipment:

1,10-Phenanthroline hydrochloride

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR tubes (5 mm diameter)

NMR spectrometer (e.g., 300 MHz or higher)

Tetramethylsilane (TMS) as an internal standard
3.3.2 Sample Preparation:

e Dissolve 5-10 mg of 1,10-Phenanthroline hydrochloride in approximately 0.5-0.7 mL of the
chosen deuterated solvent in a clean, dry vial.

e Add a small amount of TMS (0 ppm reference) to the solution.
o Transfer the solution into a clean, dry NMR tube.

3.3.3 Data Acquisition:

Insert the NMR tube into the spectrometer probe.

e Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to optimize its homogeneity.

e Acquire the *H spectrum, typically with a spectral width of 0-12 ppm.

e Acquire the 13C spectrum, typically with a spectral width of 0-160 ppm. Standard acquisition
involves proton decoupling.

o Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain
the final spectra.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the comprehensive spectroscopic
characterization of 1,10-Phenanthroline hydrochloride.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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